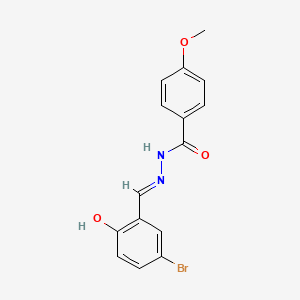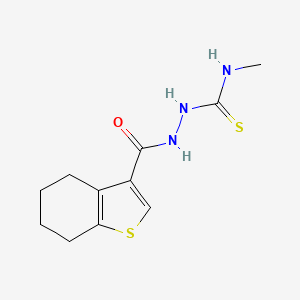![molecular formula C14H18N4O3 B5977259 ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B5977259.png)
ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of using ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of various microorganisms and for developing new antimicrobial agents. However, one limitation of using this compound is its potential toxicity and adverse effects on human health, which must be carefully considered when conducting experiments.
将来の方向性
There are several future directions for research on ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate. One area of interest is the development of new metal complexes using this compound as a ligand, with potential applications in catalysis and materials science. Another area of research is the exploration of its potential as an anticancer agent, including its effects on cancer cell signaling pathways and its potential for combination therapy with other drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound and its potential for use in clinical settings.
合成法
The synthesis of ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate can be achieved through a multi-step process. The first step involves the reaction between 3-methoxybenzylamine and ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the intermediate compound 3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazole. Finally, this intermediate is esterified with ethyl chloroacetate to obtain the desired product.
科学的研究の応用
Ethyl (3-{[(3-methoxyphenyl)amino]methyl}-1H-1,2,4-triazol-5-yl)acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antimicrobial, and anticancer properties. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis, materials science, and drug discovery.
特性
IUPAC Name |
ethyl 2-[5-[(3-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-5-4-6-11(7-10)20-2/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYFSVWVBVUYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=N1)CNC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B5977177.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977185.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-1-(2-furylmethyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B5977186.png)
![3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5977191.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5977193.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5977201.png)
![4-[2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5977206.png)
![ethyl 3-(2-methoxyethyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5977213.png)

![2-[4-(2-methoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5977248.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5977256.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5977277.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5977292.png)